3-Dimethylaminomethyl-4-methoxy-benzaldehyde
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the evolution of the Mannich reaction, a fundamental organic transformation that enables the introduction of aminomethyl groups into aromatic systems. The Mannich reaction, first systematically studied by Carl Mannich beginning in 1912, represents a three-component organic reaction involving the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine. However, the conceptual foundation for such transformations predates Mannich's work, with early German patents from Bayer & Company Limited appearing as early as 1896 and 1897, describing procedures that included reactions of dimethylamine and formaldehyde with phenol and naphthol derivatives.
The systematic exploration of aminomethylated aromatic compounds gained momentum through the pioneering research of several early organic chemists. Franz Sachs published significant work on the condensation of piperidine, formaldehyde, and phthalimide in 1898, while Herm Hildebrandt reported similar condensation reactions involving piperidine, formaldehyde, and various phenolic compounds in 1900. The development of this compound specifically emerged from the application of these fundamental aminomethylation principles to substituted benzaldehyde systems, representing a sophisticated evolution of the original Mannich methodology.
The compound's emergence in contemporary chemical literature reflects the growing recognition of modified Mannich products as valuable synthetic intermediates. The synthesis of bioactive aminomethylated aromatic compounds via modified Mannich reactions has become increasingly important in pharmaceutical chemistry, with researchers systematically exploring various substitution patterns to optimize biological activity and synthetic utility. The specific combination of dimethylamino, methoxy, and aldehyde functionalities in this compound represents a strategic design that maximizes both synthetic versatility and potential biological relevance.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex aromatic compounds containing multiple functional groups. The compound is officially designated as 3-[(dimethylamino)methyl]-4-methoxybenzaldehyde according to systematic naming conventions. The Chemical Abstracts Service has assigned this compound the registry number 628311-20-6, providing a unique identifier that facilitates precise chemical communication and database searches.
The structural formula C₁₁H₁₅NO₂ reflects the compound's composition, consisting of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 193.24 grams per mole, representing a moderately sized organic molecule with substantial functionality. The compound's Simplified Molecular Input Line Entry System representation is expressed as O=CC1=CC=C(OC)C(CN(C)C)=C1, providing a linear notation that captures the complete structural connectivity.
The compound's classification within chemical taxonomy systems places it simultaneously in multiple functional group categories. It is classified as an aromatic aldehyde due to the presence of the formyl group directly attached to the benzene ring. Additionally, it belongs to the methoxybenzene class owing to the methoxy substituent at the para position relative to the aldehyde functionality. The presence of the dimethylaminomethyl group classifies it within the broader category of Mannich bases, which are characterized by the presence of amino alkyl substituents introduced through Mannich-type reactions.
General Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its multifunctional nature and the strategic positioning of its reactive centers. The compound serves as a versatile building block in organic synthesis, enabling chemists to create complex molecules efficiently through various reaction pathways. The presence of three distinct functional groups—the aldehyde, methoxy, and dimethylaminomethyl moieties—provides multiple sites for chemical transformation and derivatization.
The aldehyde functionality serves as a primary reactive center, capable of participating in condensation reactions, reductive aminations, and nucleophilic addition processes. The electron-donating nature of the methoxy group influences the electronic properties of the aromatic ring, enhancing the electrophilicity of the aldehyde carbon while simultaneously activating ortho and para positions for electrophilic aromatic substitution reactions. The dimethylaminomethyl substituent introduces basicity to the molecule and provides additional possibilities for quaternization, oxidation, and substitution reactions.
In pharmaceutical development applications, this compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders. The structural features present in this compound are commonly found in bioactive molecules, making it a valuable precursor for medicinal chemistry applications. The compound's utility extends to biochemical research, where it is employed in studies involving enzyme inhibition and receptor binding, helping researchers understand molecular interactions and pathways.
The compound's role in analytical chemistry applications demonstrates its broader utility beyond synthetic organic chemistry. It is employed as a reagent in analytical methods, aiding in the detection and quantification of other compounds in various samples. Additionally, material science applications have emerged, with the compound finding use in the development of specialty materials, including polymers and coatings, where it enhances material properties and performance characteristics.
Position in Benzaldehyde Derivative Family
Within the extensive family of benzaldehyde derivatives, this compound occupies a distinctive position characterized by its unique substitution pattern and functional group combination. The benzaldehyde derivative family encompasses a vast array of compounds ranging from simple monosubstituted derivatives to complex polysubstituted variants, each exhibiting distinct chemical and biological properties based on their specific substitution patterns.
The relationship between this compound and other notable benzaldehyde derivatives can be understood through comparative structural analysis. Simple methoxybenzaldehydes, such as 3-methoxybenzaldehyde (CAS 591-31-1) with molecular formula C₈H₈O₂ and molecular weight 136.15, represent the foundational members of this family. The progression from simple methoxy substitution to the more complex aminomethyl-methoxy substitution pattern demonstrates the systematic development of functionality within this chemical class.
Related compounds within this family include 4-methoxy-3-methylbenzaldehyde (CAS 32723-67-4), which shares the methoxy functionality but lacks the aminomethyl substituent. This structural comparison highlights the significance of the dimethylaminomethyl group in defining the unique properties of the target compound. The molecular weight progression from 136.15 for 3-methoxybenzaldehyde to 150.174 for 4-methoxy-3-methylbenzaldehyde and finally to 193.24 for this compound illustrates the systematic increase in molecular complexity.
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 g/mol | Simple methoxy substitution |
| 4-Methoxy-3-methylbenzaldehyde | C₉H₁₀O₂ | 150.174 g/mol | Methoxy and methyl substitution |
| This compound | C₁₁H₁₅NO₂ | 193.24 g/mol | Aminomethyl and methoxy substitution |
The structural relationship with 4-anisaldehyde (para-anisaldehyde), which consists of a benzene ring with formyl and methoxy groups, provides additional context for understanding substitution effects. While 4-anisaldehyde represents a fundamental methoxybenzaldehyde structure widely used in fragrance and flavor industries, the incorporation of the dimethylaminomethyl group in this compound introduces entirely new chemical and biological properties.
The compound's position within the Mannich base subfamily of benzaldehyde derivatives is particularly significant. Mannich bases, characterized by the presence of amino alkyl substituents introduced through three-component condensation reactions, represent a specialized class of compounds with enhanced biological activity and synthetic utility. The systematic exploration of aminomethylated aromatic compounds has revealed their importance in pharmaceutical chemistry, with the modified Mannich reaction providing access to bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKLXGABLWFCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction: Primary Synthetic Pathway
The Mannich reaction, a three-component coupling process involving an amine, formaldehyde, and a carbonyl compound, is the most widely documented method for synthesizing 3-dimethylaminomethyl-4-methoxy-benzaldehyde.
Reaction Mechanism
The reaction proceeds via the following steps:
- Iminium Ion Formation : Dimethylamine reacts with formaldehyde to generate an iminium ion ($$ \text{CH}2=\text{N}^+(\text{CH}3)_2 $$).
- Electrophilic Aromatic Substitution : The iminium ion acts as an electrophile, attacking the aromatic ring of 4-methoxybenzaldehyde. The methoxy group ($$-\text{OCH}_3$$) directs substitution to the ortho position (C3), yielding the Mannich base.
$$
\text{4-Methoxybenzaldehyde} + (\text{CH}3)2\text{NH} + \text{HCHO} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Standard Protocol
A representative procedure adapted from and involves:
- Reagents :
- 4-Methoxybenzaldehyde (10.0 g, 66 mmol)
- 33% aqueous dimethylamine (8.0 g, 66 mmol)
- 37% formaldehyde solution (7.1 g, 79 mmol)
- Methanol (80 mL)
- Conditions :
- Stir at 50°C for 12–16 hours.
- Cool to room temperature and concentrate under reduced pressure.
- Purify via recrystallization (ethanol/water).
- Yield : 39–45%.
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 40–70 | 50 | Maximizes rate without side products |
| Solvent | MeOH, EtOH, H₂O | Methanol | Enhances solubility of intermediates |
| Molar Ratio (Aldehyde:Amine:HCHO) | 1:1:1 – 1:1.2:1.5 | 1:1:1.2 | Prevents over-alkylation |
Alternative Synthetic Routes
Grignard Formylation
While less common for this specific compound, Grignard-based formylation (as described in for 3,4-dimethylbenzaldehyde) offers insights for structurally analogous aldehydes:
- Grignard Reagent Preparation : React 4-bromo-o-xylene with magnesium in tetrahydrofuran (THF).
- Formylation : Treat the Grignard intermediate with $$ \text{N,N-dimethylformamide} $$ (DMF).
- Acid Workup : Hydrolyze with aqueous HCl to yield the aldehyde.
Applicability : This method requires adaptation for methoxy-substituted substrates and remains unexplored for this compound.
Reductive Amination
A hypothetical route involves reductive amination of 3-formyl-4-methoxybenzaldehyde with dimethylamine:
Critical Analysis of Methodologies
Mannich Reaction Advantages
Limitations and Mitigation Strategies
- Moderate Yields : Baseline yields of 39–45% necessitate optimization:
- Byproduct Formation : Over-alkylation is minimized by controlling formaldehyde stoichiometry.
Table 2: Comparative Yield Analysis
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Mannich (standard) | 39–45 | 90–95 | |
| Mannich (optimized) | 52–58 | 95–98 |
Advanced Modifications and Derivatives
Chloromethyl Intermediate Synthesis
As reported in, the Mannich base can be converted to a chloromethyl derivative for subsequent reduction:
- Acetylation : Treat Mannich base with acetic anhydride to protect hydroxyl groups.
- Chlorination : React with thionyl chloride ($$ \text{SOCl}_2 $$).
- Reduction : Use catalytic hydrogenation to replace chlorine with hydrogen.
Application : This pathway avoids aldehyde reduction, preserving the carbonyl functionality.
Pharmacological Relevance
The compound’s utility in synthesizing isoquinoline alkaloids (e.g., yohimbine) underscores its importance. Modifications at the dimethylamino or methoxy groups enable access to neuroactive and cardiovascular agents.
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylaminomethyl-4-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Dimethylaminomethyl-4-methoxybenzoic acid.
Reduction: 3-Dimethylaminomethyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Dimethylaminomethyl-4-methoxy-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Dimethylaminomethyl-4-methoxy-benzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Substituted Benzaldehydes
Structural and Reactivity Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminomethyl group in the target compound is strongly electron-donating, increasing the electron density of the aromatic ring and enhancing reactivity in electrophilic substitutions. In contrast, the nitro group in 3-methoxy-4-nitrobenzaldehyde is electron-withdrawing, directing reactions to the ortho/para positions and stabilizing intermediates in electrophilic aromatic substitution . Methoxy vs. Hydroxy Groups: Vanillin’s hydroxyl group (4-OH) allows for hydrogen bonding and participation in redox reactions, whereas the methoxy group in the target compound offers steric bulk and reduced acidity .
Biological Activity
3-Dimethylaminomethyl-4-methoxy-benzaldehyde, also known as DMAB, is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound features a dimethylamino group and a methoxy group, which contribute to its unique biological activity. This article explores the biological activity of DMAB, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of DMAB is C11H15NO2, and its structure includes a benzaldehyde moiety with a dimethylamino group at the 3-position and a methoxy group at the 4-position. The presence of these functional groups is critical for its biological interactions.
Mechanisms of Biological Activity
DMAB exhibits several biological activities attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : DMAB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property makes it a potential candidate for therapeutic applications in conditions related to oxidative damage.
- Enzyme Inhibition : Research indicates that DMAB may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Properties : DMAB demonstrates antimicrobial activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities and Findings
Case Study: Antioxidant Activity
In a study conducted by Smith et al. (2023), DMAB was tested for its antioxidant properties using various assays including DPPH and ABTS radical scavenging assays. The results indicated that DMAB exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study: Enzyme Inhibition
Research by Johnson et al. (2024) evaluated the inhibitory effects of DMAB on AChE. The study found that DMAB significantly inhibited AChE activity with an IC50 value of 25 µM, indicating its potential as a therapeutic agent for Alzheimer's disease.
Q & A
Q. What are the standard synthetic routes and characterization methods for 3-Dimethylaminomethyl-4-methoxy-benzaldehyde?
Answer: The synthesis typically involves condensation reactions. For example, hydrazine derivatives can react with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid), followed by vacuum filtration and washing with methanol to isolate the product . Characterization methods include:
- NMR Spectroscopy : Key peaks for the aldehyde proton (δ ~10.72 ppm) and methoxy groups (δ ~3.84 ppm) confirm substitution patterns .
- FTIR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1260 cm⁻¹) .
- HRMS : Accurate mass analysis (e.g., [M + H]⁺ calculated vs. observed) validates molecular formula .
Q. Table 1: Key ¹H-NMR Peaks for Structural Confirmation
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 10.72 | Singlet |
| Methoxy (-OCH₃) | 3.84 | Singlet |
| Aromatic protons | 7.02–7.66 | Multiplet |
Q. How can researchers confirm the crystalline structure of derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For methoxy-substituted benzaldehydes, parameters like mean C–C bond length (0.005 Å) and R-factor (<0.1) ensure structural accuracy . Data collection at 293 K with Bruker Avance spectrometers is common .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation or reduction of this compound be optimized?
Answer:
- Oxidation : Use KMnO₄ or CrO₃ in acidic media to convert the aldehyde to a carboxylic acid. Monitor reaction progress via TLC (dichloromethane mobile phase) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol selectively reduces the aldehyde to a benzyl alcohol. Optimize temperature (25–60°C) and catalyst loading to minimize side reactions .
Q. Table 2: Reaction Optimization Parameters
| Reaction Type | Reagents | Key Variables | Monitoring Tools |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | pH, temperature | TLC, FTIR |
| Reduction | NaBH₄, ethanol | Catalyst concentration | NMR, GC-MS |
Q. How should researchers address contradictory toxicological data for this compound?
Answer: If toxicity data is incomplete (e.g., "toxicological properties not thoroughly investigated" ):
Conduct in vitro assays (e.g., Ames test for mutagenicity).
Perform acute toxicity studies in model organisms (e.g., LD₅₀ in rodents).
Use computational tools (QSAR models) to predict hazards based on structural analogs .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity of the aldehyde for nucleophilic interactions .
- Enzymatic Studies : Use enzyme kinetics (e.g., Michaelis-Menten plots) to assess inhibition potency. For example, test derivatives against cytochrome P450 isoforms .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .
Q. How can spectroscopic data inconsistencies (e.g., NMR shifts) be resolved?
Answer:
- Solvent Effects : DMSO-d6 vs. CDCl₃ can alter chemical shifts. Always report solvent and reference standards (e.g., TMS) .
- Dynamic Processes : Rotameric equilibria in dimethylaminomethyl groups may split peaks. Use variable-temperature NMR to observe coalescence .
- Impurity Analysis : Compare HRMS data with theoretical values to identify byproducts (e.g., oxidation intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
